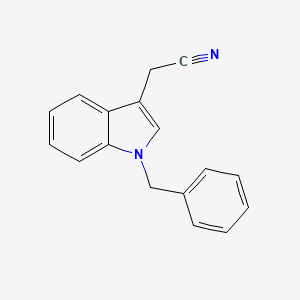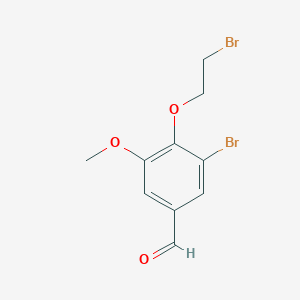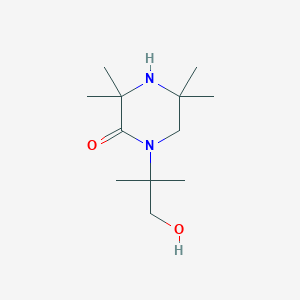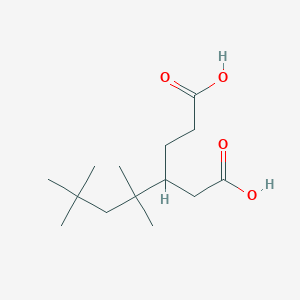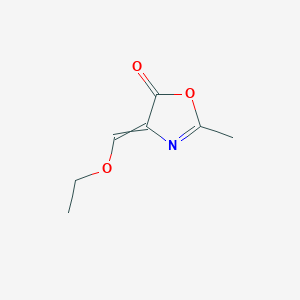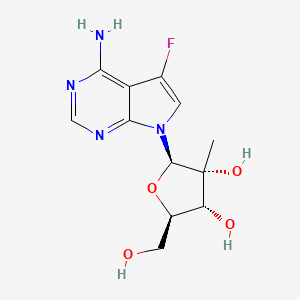
Ethyl 5-benzylnicotinate
Overview
Description
Ethyl 5-benzylnicotinate is an organic compound that belongs to the class of nicotinates, which are esters of nicotinic acid This compound is characterized by the presence of an ethyl ester group attached to the 5-position of the nicotinic acid ring, with a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-benzylnicotinate typically involves the esterification of 5-benzylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-benzylnicotinic acid+ethanolH2SO4this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzylnicotinate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other alkyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: this compound alcohol
Substitution: Various substituted nicotinates depending on the nucleophile used
Scientific Research Applications
Ethyl 5-benzylnicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 5-benzylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound may also influence other signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Ethyl 5-benzylnicotinate can be compared with other similar compounds such as:
Methyl-5-benzylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propyl-5-benzylnicotinate: Similar structure but with a propyl ester group.
Benzyl-5-benzylnicotinate: Similar structure but with a benzyl ester group.
These compounds share similar chemical properties but may differ in their biological activities and applications. This compound is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
ethyl 5-benzylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)14-9-13(10-16-11-14)8-12-6-4-3-5-7-12/h3-7,9-11H,2,8H2,1H3 |
InChI Key |
HOCWHFBRGNDILN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
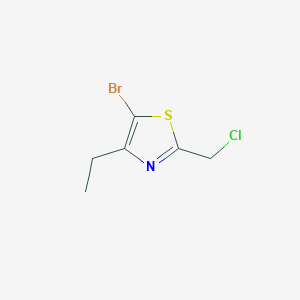

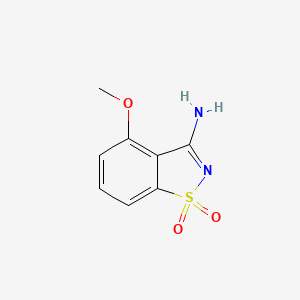
![2-[(4-Fluorophenyl)methylamino]-2-phenylacetic acid](/img/structure/B8545467.png)

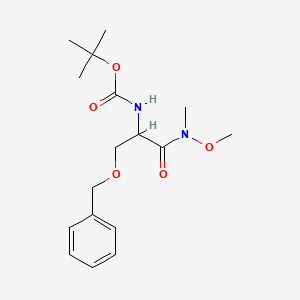
![Silane, [[1-(ethylthio)ethenyl]oxy]trimethyl-](/img/structure/B8545499.png)
![3-Formyl-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester](/img/structure/B8545505.png)
